![molecular formula C14H9ClN2OS2 B440975 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide CAS No. 392323-02-3](/img/structure/B440975.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide
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Description
“N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide” is a chemical compound with the molecular formula C14H9ClN2OS2 . It has an average mass of 320.817 Da and a monoisotopic mass of 319.984467 Da .
Synthesis Analysis
Benzothiazole compounds have been extensively studied due to their diverse chemical reactivity and broad spectrum of biological activity . A new series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized by Amir et al., and in vivo anticonvulsant, and acute toxicity screening of all the synthesized compounds have been performed .Molecular Structure Analysis
The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide” consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide” such as melting point, boiling point, density, and toxicity information can be found on ChemicalBook .Scientific Research Applications
Polymer Modification and Applications
Acrylamides containing heteroatoms like N, S, or O are pivotal in influencing the properties of polymers, shaping both their chemical and physical behavior. This modification opens new possibilities for application in synthetic materials. A method described by Martens et al. (1993) focuses on synthesizing a new class of monomers from simple educts, showing how N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide could be utilized to enhance polymer functionalities through the reaction of 3-thiazolines with alkenoyl chlorides, leading to various thiazolidines and their hydrolyzed forms Martens, Kramer, Gertje, & Schütte, 1993.
Metal Sorption and Biological Activity
N-heterocyclic acrylamide monomers, potentially including derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide, have been synthesized and polymerized to serve as efficient chelating agents. Polymers derived from these monomers show remarkable selectivity towards metal ions, such as Cu2+, Pb2+, Mg2+, among others. This selectivity indicates the potential of these polymers in metal sorption applications, reflecting the role of the thiazolyl moiety in enhancing ion selectivity. Furthermore, these polymers have been assessed for their antimicrobial activity, suggesting their utility in biologically relevant applications Al-Fulaij, Elassar, & El-asmy, 2015.
Synthesis of Herbicides
Research by Wang et al. (2004) involves synthesizing 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, showcasing the herbicidal activities of these compounds, including derivatives similar to N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-thienyl)acrylamide. These compounds exhibit potent herbicidal activities, particularly against photosystem II (PSII) electron transport, highlighting their potential as novel classes of herbicides Wang, Li, Li, & Huang, 2004.
properties
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSSTMAUKMPPI-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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